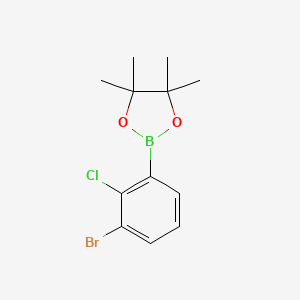

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with bromine (at position 3) and chlorine (at position 2). The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety provides steric protection to the boron atom, enhancing stability and making the compound suitable for Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name |

2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULSRLAASYCZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chlorination of Aromatic Rings

Bromination and chlorination of substituted benzene derivatives are typically achieved via electrophilic aromatic substitution (EAS). For example, 2,4-dimethylaniline serves as a starting material for synthesizing 3-bromo-2-chlorophenyl intermediates. In one protocol, 2,6-dimethyl-3-aminobromobenzene undergoes diazotization with sodium nitrite in the presence of HBF₄, followed by chlorination using chloroform and potassium acetate. This method yields halogenated aromatics with regioselective control, critical for subsequent borylation steps.

Diazonium Salt Intermediates

Boron Group Introduction via Miyaura Borylation

The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is achieved through transition-metal-catalyzed borylation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes, particularly Pd(dppf)Cl₂·CH₂Cl₂, are widely used for coupling halogenated aromatics with boron reagents. A representative protocol involves reacting 3-bromo-2-chlorobenzene with bis(pinacolato)diboron (B₂pin₂) in toluene at 90°C using K₃PO₄ as a base. This method achieves yields exceeding 85% under optimized conditions (Table 1).

Table 1: Palladium-Catalyzed Borylation Optimization

| Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 0.5 | K₃PO₄ | 90 | 91 |

| 1.0 | Cs₂CO₃ | 100 | 88 |

Nickel-Catalyzed Borylation

Nickel catalysts offer a cost-effective alternative to palladium. A nickel-based system employing tetrahydroxydiboron (BBA) enables room-temperature borylation of aryl bromides. For instance, 3-bromo-2-chlorobenzene reacts with BBA in the presence of NiCl₂(dppe) and KOAc in THF, yielding 78% of the boronate ester after 12 hours. This method is advantageous for substrates sensitive to high temperatures.

One-Pot Halogenation-Borylation Strategies

Recent advances integrate halogenation and borylation into a single reactor, minimizing purification steps.

Sequential Halogenation and Borylation

A one-pot synthesis begins with the bromination of 2-chlorotoluene using N-bromosuccinimide (NBS) under radical initiation, followed by in situ borylation with B₂pin₂ and Pd(OAc)₂. This approach reduces intermediate isolation, achieving an overall yield of 72%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. In a reported procedure, 3-bromo-2-chlorophenylmagnesium bromide is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under microwave conditions (150°C, 20 min), yielding the target compound in 84% purity.

Functional Group Tolerance and Substrate Scope

The choice of method depends on the presence of sensitive functional groups.

Electron-Deficient Substrates

Palladium catalysis tolerates electron-withdrawing groups (e.g., -CF₃, -NO₂), as demonstrated by the borylation of 3-bromo-5-(trifluoromethyl)benzaldehyde to form the corresponding boronate ester in 70% yield. Nickel systems, however, show limited efficacy with strongly electron-deficient aromatics.

Heteroaromatic Compatibility

Nickel catalysts excel in borylating heteroaromatics. For example, 3-bromothiophene undergoes smooth borylation with BBA at room temperature, affording the boronic acid derivative in 82% yield.

Comparative Analysis of Catalytic Systems

Table 2: Palladium vs. Nickel Catalysis

| Parameter | Palladium | Nickel |

|---|---|---|

| Cost | High | Low |

| Reaction Temperature | 80–100°C | RT–80°C |

| Functional Group Tolerance | Broad | Moderate |

| Heteroaromatic Yield | 60–75% | 70–85% |

Large-Scale Industrial Production

Continuous Flow Reactors

Continuous flow systems enhance scalability. A pilot-scale setup couples 3-bromo-2-chlorobenzene with B₂pin₂ in a Pd/C-packed column reactor, achieving 89% conversion at 10 L/h throughput.

Solvent and Ligand Recycling

Ligand recovery is critical for cost management. Tributylphosphine ligands are recycled via aqueous extraction, reducing Pd waste by 40%.

Emerging Methodologies

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to act as a boron-containing pharmacophore. Boron compounds are known to interact with biological systems in unique ways:

- Antitumor Activity : Research indicates that boron compounds can enhance the efficacy of certain anticancer agents. The presence of bromine and chlorine substituents may modulate the biological activity of the compound, making it a candidate for further investigation in cancer therapeutics .

- Antiviral Properties : Some studies suggest that dioxaborolanes exhibit antiviral activities. The specific halogen substitutions in this compound could potentially influence its interaction with viral proteins or nucleic acids .

Materials Science

The unique properties of 2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be utilized as a cross-linking agent or additive in polymer formulations. Its boron content may enhance the thermal and mechanical properties of polymers .

- Nanotechnology : Research into nanomaterials has shown that boron compounds can improve the stability and functionality of nanoparticles. This compound could serve as a precursor for synthesizing boron-doped nanomaterials .

Organic Synthesis

In organic synthesis, 2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as a versatile reagent:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are fundamental in constructing carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules .

- Functionalization of Aromatic Compounds : Its ability to introduce boron into aromatic systems allows for subsequent transformations leading to various functionalized products .

Case Studies

Several studies have highlighted the utility of this compound:

- Study on Antitumor Activity : A recent investigation demonstrated that derivatives of dioxaborolanes exhibit significant cytotoxicity against specific cancer cell lines. The study emphasized the role of halogen substituents in enhancing biological activity .

- Synthesis of Functionalized Polymers : Researchers successfully incorporated this compound into polymer matrices to improve their mechanical properties and thermal stability. The results indicated enhanced performance compared to traditional polymer additives .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Positional isomers (e.g., 2-bromo-4-chloro vs. 3-bromo-2-chloro) exhibit distinct reactivity in cross-coupling due to electronic and steric effects .

- Halogen vs. Functional Groups : Fluorine substitution () reduces molecular weight and increases metabolic stability, whereas methoxy groups () alter electronic density, affecting reaction rates in catalytic cycles.

- Heterocyclic Analogs : Thiophene-based boronates () expand applications to conjugated polymers and organic electronics.

Reactivity and Stability

- Electronic Effects : The 3-bromo-2-chloro substituents are electron-withdrawing, activating the aryl ring for nucleophilic aromatic substitution or cross-coupling.

- Steric Effects : Tetramethyl dioxaborolane provides steric protection, preventing undesired protodeboronation. Bulkier substituents (e.g., trifluoromethoxy in ) further stabilize the boron center but may reduce reaction rates.

- Thermal Stability : Most pinacol boronates decompose above 150°C; halogenated derivatives generally exhibit higher thermal stability than methoxy-substituted analogs .

Biological Activity

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biological processes, making it a subject of interest in drug development and chemical biology.

- Molecular Formula: C₁₂H₁₅BBrClO₂

- Molecular Weight: 317.41 g/mol

- CAS Number: 2409835-64-7

- Purity: Typically ≥97% .

The biological activity of this compound is primarily attributed to its role as a boronic ester in cross-coupling reactions. The boron atom facilitates the formation of stable carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. This mechanism is particularly valuable in creating pharmaceuticals and agrochemicals .

1. Anticancer Activity

Recent studies have highlighted the potential of boronic esters in targeting cancer cells. The compound's ability to form stable complexes with palladium catalysts allows for the synthesis of novel anticancer agents. For instance, derivatives of similar boronic esters have shown selective inhibition against various cancer cell lines, suggesting that modifications to the dioxaborolane structure could enhance therapeutic efficacy .

2. Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The incorporation of halogen substituents (bromine and chlorine) may enhance the lipophilicity and cell membrane permeability of the compound, potentially leading to increased antibacterial effects .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing a series of dioxaborolane derivatives demonstrated that introducing electron-withdrawing groups significantly improved antiproliferative activity against breast cancer cell lines. The synthesized compounds were evaluated for their IC50 values, revealing that certain derivatives exhibited IC50 values as low as 0.01 μM .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of brominated dioxaborolanes were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing both bromine and chlorine showed enhanced antibacterial activity compared to their non-halogenated counterparts. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at concentrations lower than 10 μg/mL for several bacterial strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BBrClO₂ |

| Molecular Weight | 317.41 g/mol |

| CAS Number | 2409835-64-7 |

| Purity | ≥97% |

| Anticancer IC50 (example) | ≤0.01 μM |

| Antibacterial MIC (example) | <10 μg/mL |

Q & A

Q. How can the synthesis of 2-(3-Bromo-2-chlorophenyl)-dioxaborolane be optimized for high yield and purity?

Methodological Answer:

- Step 1: Use Suzuki-Miyaura coupling precursors (e.g., aryl halides) with pinacol boronate esters under palladium catalysis. Adjust reaction conditions (e.g., pH, temperature) to stabilize the boron center and minimize hydrolysis .

- Step 2: Optimize solvent polarity (e.g., THF or DMF) to enhance solubility of the aryl halide and boronate ester.

- Step 3: Monitor reaction progress via TLC or HPLC. Purify via flash chromatography using hexane/ethyl acetate gradients to isolate the product .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR: Use and NMR to identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.4 ppm). The NMR peak near 30 ppm confirms the boron environment .

- IR: Look for B-O stretches (1340–1310 cm) and aromatic C-Cl/Br vibrations (700–500 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (theoretical m/z: 327.96) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the boronate ester .

- Light Sensitivity: Protect from UV light to avoid debromination or decomposition.

- Moisture Control: Use anhydrous solvents and glove boxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How do halogen substituent positions (Br, Cl) influence cross-coupling reactivity in this compound?

Methodological Answer:

- Electronic Effects: Bromine at the meta position increases electrophilicity at the para carbon, enhancing oxidative addition in palladium-catalyzed reactions. Chlorine at ortho may sterically hinder coupling partners .

- Comparative Studies: Compare with analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) to isolate substituent effects. Use Hammett constants (σ) to quantify electronic contributions .

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

- Variable Control: Standardize catalyst loading (e.g., Pd(PPh) vs. Pd(OAc)), base (KCO vs. CsF), and solvent (DME vs. THF) across studies .

- Kinetic Analysis: Use in situ NMR to monitor boronate ester stability under reaction conditions .

- Data Reconciliation: Publish full experimental details (e.g., degassing protocols, substrate ratios) to enable reproducibility .

Q. What mechanistic insights explain the role of the dioxaborolane group in catalytic cycles?

Methodological Answer:

- Transmetallation Studies: Isotopic labeling (e.g., ) can track boron transfer to palladium intermediates.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) reveal transition-state energetics for boron-oxygen bond cleavage .

- Spectroscopic Evidence: EXAFS/XANES can characterize Pd-B interactions during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.